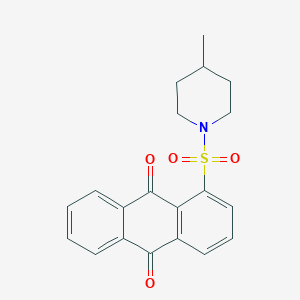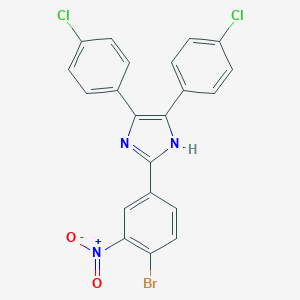
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is a chemical compound with the molecular formula C20H19NO4S and a molecular weight of 369.43 g/mol . This compound is known for its unique structure, which includes an anthracene-9,10-dione core substituted with a 4-methylpiperidin-1-yl sulfonyl group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-methylpiperidine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .
化学反应分析
Types of Reactions
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
科学研究应用
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific chemical properties.
作用机制
The mechanism of action of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
相似化合物的比较
Similar Compounds
Anthracene-9,10-dione: The parent compound without the sulfonyl and piperidinyl groups.
1-(Piperidin-1-yl)sulfonyl)anthracene-9,10-dione: Similar structure but without the methyl group on the piperidine ring.
4-Methylpiperidine: The piperidine derivative without the anthracene-9,10-dione core.
Uniqueness
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of the anthracene-9,10-dione core with the 4-methylpiperidin-1-yl sulfonyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds .
属性
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-9-11-21(12-10-13)26(24,25)17-8-4-7-16-18(17)20(23)15-6-3-2-5-14(15)19(16)22/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJHQWKWCJUYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-Bis{[2-nitro-4-(methyloxy)phenyl]amino}[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B408953.png)

![N-{1-[(isobutylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408956.png)
![5,6-Bis{2-nitroanilino}[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B408957.png)
![2-(4-iodophenyl)-4-{[2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)anilino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408958.png)
![4-[(2-ethylanilino)methylene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408959.png)
![N-{1-[(isobutylamino)carbonyl]-2-methylbutyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408961.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hexanamide](/img/structure/B408963.png)
![5-(4-butoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408968.png)
![5-[2-(2-Hydroxy-2,2-diphenylacetyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B408969.png)
![2-chloro-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408971.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]pyrazol-3-one](/img/structure/B408972.png)
![{2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B408975.png)
![6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole](/img/structure/B408976.png)
